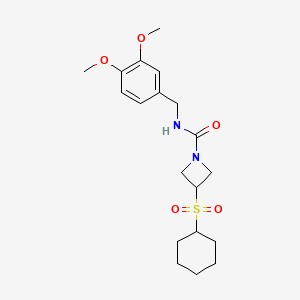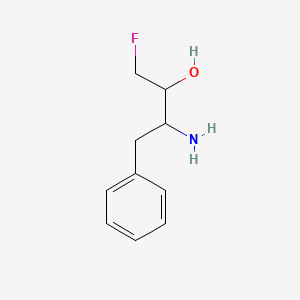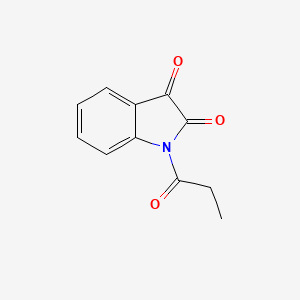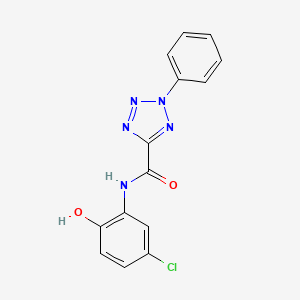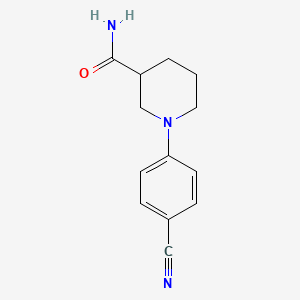
1-(4-Cyanophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 927699-42-1 . It has a molecular weight of 229.28 . The physical form of this compound is a powder .
Physical And Chemical Properties Analysis
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 229.28 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
PET Imaging of Microglia
1-(4-Cyanophenyl)piperidine-3-carboxamide derivatives, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for positron emission tomography (PET) imaging. This application is significant for visualizing microglial activation in the brain, an essential aspect of neuroinflammation associated with neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The compound enables non-invasive imaging of neuroinflammation, facilitating the development and monitoring of therapies (Horti et al., 2019).
Anti-HIV-1 Activity
Research on derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide has led to the discovery of compounds with significant anti-HIV-1 activity. These derivatives have shown potent inhibition of HIV-1 replication in cell-based assays, highlighting their potential as novel therapeutic agents for HIV-1 infection (Imamura et al., 2006).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide have been synthesized and tested for their anti-angiogenic and DNA cleavage capabilities. These compounds have demonstrated significant efficacy in inhibiting blood vessel formation in vivo and showing differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antibacterial and Anticancer Properties
1-(4-Cyanophenyl)piperidine-3-carboxamide and its derivatives have been investigated for their antibacterial and anticancer properties. Studies have synthesized novel compounds demonstrating inhibitory activities against a range of bacterial strains and cancer cell lines. These findings underscore the compound's versatility and potential in developing new antimicrobial and anticancer therapies (Pouramiri et al., 2017).
Neuroinflammation Imaging
The development of radioligands based on 1-(4-Cyanophenyl)piperidine-3-carboxamide for PET imaging of CSF1R has provided valuable tools for studying neuroinflammation in vivo. These radioligands enable specific and noninvasive visualization of microglial activation, contributing to our understanding of neuroinflammatory processes in diseases like Alzheimer’s and potentially guiding therapeutic interventions (Lee et al., 2022).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(4-cyanophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKBVFZTSKDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

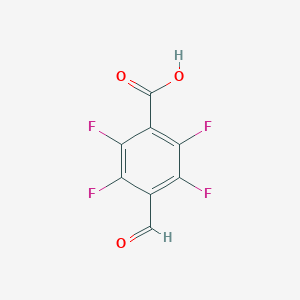

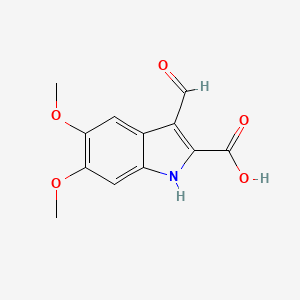
![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
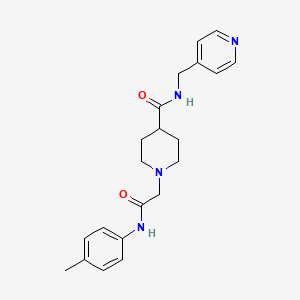

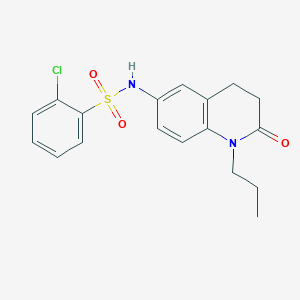
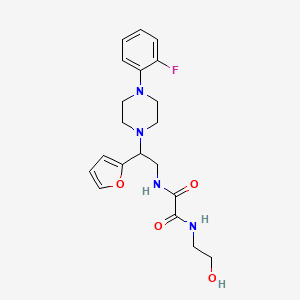

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
